molecular formula C10H13N5O B8766922 1-(4-Methoxybenzyl)-N-methyl-1H-tetrazol-5-amine CAS No. 1308257-15-9

1-(4-Methoxybenzyl)-N-methyl-1H-tetrazol-5-amine

Cat. No.: B8766922
CAS No.: 1308257-15-9
M. Wt: 219.24 g/mol
InChI Key: JPQXSDYUHBETMN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-N-methyl-1H-tetrazol-5-amine is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

1308257-15-9

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-N-methyltetrazol-5-amine

InChI

InChI=1S/C10H13N5O/c1-11-10-12-13-14-15(10)7-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12,14)

InChI Key

JPQXSDYUHBETMN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=NN1CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, to a suspension of 1-(4-methoxy-benzyl)-1H-tetrazol-5-ylamine (600 mg, 2.92 mmol) in MeOH (10 mL) were added paraformaldehyde (132 mg, 4.39 mmol) and sodium methoxide (632 mg, 25 wt % in MeOH). The mixture was refluxed for 30 min until the suspension turned into a clear solution. The mixture was cooled to room temperature and sodium borohydride (332 mg, 8.77 mmol) was added portionwise. The reaction mixture was refluxed again for 15 min. After cooled to room temperature, the reaction was quenched with H2O. The mixture was diluted with EtOAc, partially concentrated, and washed with brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: 10% MeOH in DCM) to give [1-(4-methoxy-benzyl)-1H-tetrazol-5-yl]-methyl-amine (0.63 g). 1H NMR (400 MHz, CDCl3) δ 3.00 (d, 3H, J=5.3 Hz), 3.61 (bs, 1H), 3.82 (s, 3H), 5.25 (s, 2H), 6.91 (d, 2H, J=8.8 Hz), 7.16 (d, 2H, J=8.8 Hz); MS: m/z (MH+) 220.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
632 mg
Type
reactant
Reaction Step Two
Quantity
332 mg
Type
reactant
Reaction Step Three

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